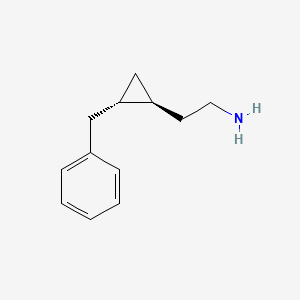

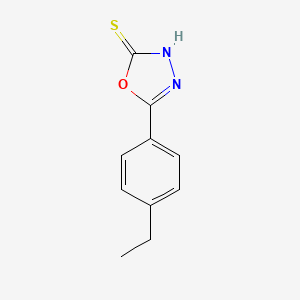

Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine is a chemical compound that belongs to the class of cyclopropylamines. It has been found to have potential therapeutic effects in various medical conditions.

Applications De Recherche Scientifique

Direct Substitution of Hydroxy Group of π-Activated Alcohols

The Re(2)O(7)-catalyzed direct dehydrative coupling between allylic alcohols and electron-deficient amines under mild conditions illustrates a significant application in organic synthesis. This method, applied to benzylic and propargylic alcohols, provides a mechanistic insight into an S(N)1-type process, highlighting the versatility of such compounds in facilitating complex chemical transformations (Das, Nallagonda, & Ghorai, 2012).

Rhenium and Technetium Complexes

The formation of novel tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands and their subsequent reaction to form oxorhenium(V) and oxotechnetium(V) complexes demonstrate advanced applications in coordination chemistry. These complexes, characterized by spectroscopy and X-ray crystallography, show potential in developing new materials and catalysts (Huy et al., 2008).

Synthesis of Isoxazoles

The efficient preparation of 1,2-bis(o-haloaryl)ethanones and their application in synthesizing 4,5-bis(o-haloaryl)isoxazoles, along with the isolation of intermediate hydroxyisoxazolines, offers insights into heterocyclization mechanisms. This work also contributes to understanding the synthesis pathways of significant side products like benzamides and triarylpropionitriles (Olivera et al., 2000).

Luminescence Properties of Re(I) Complexes

Research into the luminescence properties of Re(I) complexes with new derivatives of the di(2-pyridyl)amine ligand expands the scope of these compounds in photophysical studies. The ligands' luminescence and their reactions with Re(CO)5Cl to afford complexes highlight potential applications in optical materials and sensors (Shavaleev et al., 2004).

Expanding C-H Amination Scope

The development of a dinuclear Rh catalyst derived from 1,3-benzenedipropionic acid for promoting intra- and intermolecular C-H oxidation reactions represents a breakthrough in organic synthesis, particularly for the efficient amination of benzylic and secondary C-H bonds. This advancement facilitates the synthesis of diamine derivatives, illustrating the compound's significant role in expanding the scope of C-H amination (Espino et al., 2004).

Propriétés

IUPAC Name |

2-[(1S,2S)-2-benzylcyclopropyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHMEIBZHYKIJZ-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CC2=CC=CC=C2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1CC2=CC=CC=C2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)

![2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2766977.png)

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)